JWH 302

Übersicht

Beschreibung

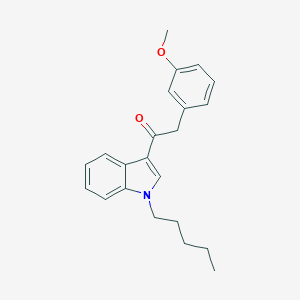

Es wirkt als Cannabinoid-Agonist mit moderater Affinität sowohl zum zentralen Cannabinoid-Rezeptor (CB1) als auch zum peripheren Cannabinoid-Rezeptor (CB2) . Diese Verbindung ist ein Positionsisomer des häufigeren Medikaments JWH-250, obwohl es etwas weniger potent ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von JWH-302 beinhaltet die Reaktion von 1-Pentylindol mit 3-Methoxyphenylacetylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion findet typischerweise in einem wasserfreien Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen statt, um Nebenreaktionen zu verhindern .

Industrielle Produktionsmethoden

Die industrielle Produktion von JWH-302 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of JWH-302 involves the reaction of 1-pentylindole with 3-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of JWH-302 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

JWH-302 durchläuft verschiedene chemische Reaktionen, darunter:

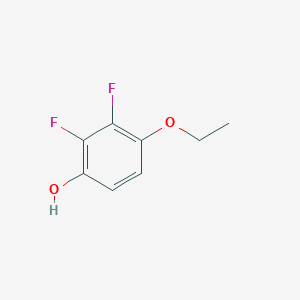

Oxidation: Die Methoxygruppe kann oxidiert werden, um eine Hydroxylgruppe zu bilden.

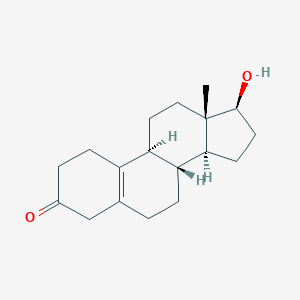

Reduktion: Die Carbonylgruppe kann reduziert werden, um einen Alkohol zu bilden.

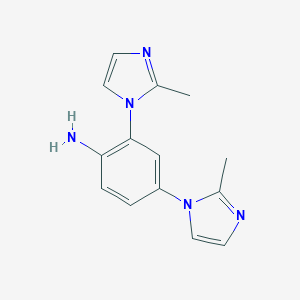

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Reagenzien wie Halogene oder Nucleophile in Gegenwart eines Katalysators.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Hydroxyl-Derivaten.

Reduktion: Bildung von Alkohol-Derivaten.

Substitution: Bildung verschiedener substituierter Derivate abhängig vom verwendeten Reagenz.

Wissenschaftliche Forschungsanwendungen

JWH-302 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

JWH-302 übt seine Wirkung aus, indem es an den zentralen Cannabinoid-Rezeptor (CB1) und den peripheren Cannabinoid-Rezeptor (CB2) bindet. Diese Bindung stimuliert die Rezeptoren, was zur Aktivierung von G-Protein-gekoppelten Signalwegen führt. Die Aktivierung dieser Wege führt zu verschiedenen physiologischen Wirkungen, darunter Analgesie und Modulation der Neurotransmitterfreisetzung .

Wirkmechanismus

JWH-302 exerts its effects by binding to the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). This binding stimulates the receptors, leading to the activation of G-protein coupled signaling pathways. The activation of these pathways results in various physiological effects, including analgesia and modulation of neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

JWH-302 ähnelt anderen synthetischen Cannabinoiden wie JWH-250 und JWH-018. Es ist etwas weniger potent als JWH-250, mit einem Ki-Wert von 17 nM am zentralen Cannabinoid-Rezeptor (CB1) im Vergleich zu 11 nM für JWH-250 . JWH-302 und JWH-250 lassen sich aufgrund ihres identischen Molekulargewichts und ähnlicher Fragmentierungsmuster durch Gaschromatographie-Massenspektrometrie nur schwer unterscheiden .

Liste ähnlicher Verbindungen

JWH-250: Ein Positionsisomer von JWH-302 mit höherer Potenz.

Eigenschaften

IUPAC Name |

2-(3-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-3-4-7-13-23-16-20(19-11-5-6-12-21(19)23)22(24)15-17-9-8-10-18(14-17)25-2/h5-6,8-12,14,16H,3-4,7,13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVYWLVYUAQEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467554 | |

| Record name | JWH-302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864445-45-4 | |

| Record name | JWH 302 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-302 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-302 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQF20NHW2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes it challenging to differentiate between JWH-302 and its positional isomers like JWH-250 and JWH-201?

A1: JWH-302, JWH-250, and JWH-201 are positional isomers, meaning they share the same molecular formula but differ in the arrangement of their atoms. This similarity makes their differentiation challenging using standard analytical techniques like GC-MS. [] The article highlights the subtle differences in fragmentation patterns observed in their EI mass spectra, which can aid in distinguishing them. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ACETAMIDE,N-[2-[CYCLOPROPYL(ISOPROPYL)AMINO]ETHYL]-](/img/structure/B141255.png)

![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)

![5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid](/img/structure/B141267.png)